N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-8-17-14(22-19-8)9-5-20(6-9)7-13(21)18-10-2-3-11(15)12(16)4-10/h2-4,9H,5-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMHKXNCIQXNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azabicyclobutane (ABB) Ring-Opening Strategy
The azetidine core is constructed via strain-release reactions using azabicyclobutane (ABB), a highly strained four-membered ring. ABB reacts with 5-amino-3-methyl-1,2,4-oxadiazole under mild conditions (THF, 25°C, 12 hrs) to yield 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine. This method offers a 65% yield and avoids harsh reagents (Table 1).
Table 1: ABB Ring-Opening Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 65% |
β-Lactam Reduction Pathway
An alternative route involves synthesizing a β-lactam intermediate followed by reduction:
- Schiff Base Formation : 2-Amino-1,3,4-oxadiazole reacts with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in methanol catalyzed by glacial acetic acid, forming a Schiff base.
- Cyclization : The Schiff base undergoes cyclization with chloroacetyl chloride and triethylamine, producing a β-lactam (azetidin-2-one) derivative.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the β-lactam to the azetidine amine in 58% yield.
Acetamide Linker Installation
Nucleophilic Substitution
The azetidine’s primary amine reacts with 2-chloro-N-(3,4-dichlorophenyl)acetamide in dimethylformamide (DMF) with potassium carbonate as a base (80°C, 6 hrs, 72% yield). The reaction proceeds via an SN2 mechanism, displacing chloride with the azetidine nitrogen (Figure 1).
Figure 1: Acetamide Coupling Mechanism
$$ \text{Azetidine} + \text{ClCH}2\text{C(O)NHC}6\text{H}3\text{Cl}2 \rightarrow \text{Target Compound} + \text{HCl} $$
Carbodiimide-Mediated Coupling
For higher regioselectivity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between azetidine and N-(3,4-dichlorophenyl)glycine, achieving a 70% yield.
Structural Characterization and Spectral Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- Molecular Ion Peak : m/z 413 [M+H]⁺.
- Fragmentation peaks at m/z 285 (loss of dichlorophenyl) and 142 (azetidine-oxadiazole).
Optimization and Yield Improvement
Solvent Effects
Catalytic Enhancements
- Triethylamine : Accelerates β-lactam formation by scavenging HCl.
- Palladium Catalysts : Patent disclosures suggest Pd(OAc)₂ improves coupling efficiency in dichlorophenyl incorporation.
Challenges and Alternative Routes
Oxadiazole Ring Stability
The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. Employing neutral pH during azetidine functionalization prevents degradation.
Stereochemical Control
Azetidine’s small ring size limits stereoselectivity. Chiral auxiliaries or enantioselective catalysis remain under exploration.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moteties
Key Observations :
- The target compound’s azetidine-oxadiazole system distinguishes it from cephalosporin-based () or purely aromatic oxadiazole derivatives (). The azetidine ring may enhance solubility compared to bulkier substituents (e.g., butylcyclohexyl in PSN375963) .
- Low synthetic yields (e.g., 2% for Compound 16e ) highlight challenges in oxadiazole-containing scaffolds, suggesting optimization needs for the target compound’s synthesis.
Dichlorophenyl-Containing Analogues
Key Observations :
- The dichlorophenyl group is a conserved feature across these compounds, likely contributing to hydrophobic interactions in target binding. However, the azetidine-oxadiazole system in the target compound offers a distinct spatial arrangement compared to pyrazolyl () or thienyl () cores.
- Conformational diversity in ’s compound underscores the importance of crystallographic studies for the target molecule to assess stability and polymorphism .
Acetamide Derivatives with Heterocyclic Systems
Key Observations :
- Replacement of azetidine with thiadiazole () or thioether-linked oxadiazole () alters electronic properties and bioavailability. The target compound’s azetidine may reduce steric hindrance compared to bulkier heterocycles.
- Fluorophenyl () vs. dichlorophenyl substitutions offer insights into halogen effects on activity; chlorine’s higher lipophilicity may enhance target affinity in the dichlorophenyl series .
Biological Activity
N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure includes a dichlorophenyl group and an oxadiazole ring, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with oxadiazole moieties have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values ranging from 1 to 7 µM against the MCF-7 breast cancer cell line, suggesting potent antiproliferative effects compared to doxorubicin (IC50 = 0.5 µM) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| D-1 | 1 | MCF-7 |
| D-6 | 5 | MCF-7 |
| D-15 | 6 | MCF-7 |
| D-16 | 7 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 3.58 to 8.74 µM .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| D-2 | 3.58 | Staphylococcus aureus |
| D-4 | 5.00 | Escherichia coli |
| D-6 | 6.00 | Pseudomonas aeruginosa |
| D-19 | 8.74 | Candida albicans |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. It has been suggested that the presence of electron-withdrawing groups enhances its cytotoxicity by increasing the compound's reactivity towards cellular targets .
- Antimicrobial Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have highlighted the efficacy of related compounds in vivo:
- Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant effects in mouse models, indicating potential neuroprotective properties through modulation of GABAergic and glycinergic pathways .
- Cytotoxicity Studies : In vitro studies showed that certain derivatives effectively inhibited cell proliferation in various cancer lines, reinforcing the need for further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
